3-Cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one
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Overview
Description
3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one is a heterocyclic organic compound that features a five-membered oxazolidinone ring This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a phenyl group attached to the oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine, acetone, and benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone analogs.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone analogs.
Scientific Research Applications
3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
- 3-cyclohexyl-5-(4-dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-cyclohexyl-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
3-cyclohexyl-2,2-dimethyl-5-phenyloxazolidin-4-one is unique due to its specific structural features, such as the presence of both cyclohexyl and phenyl groups attached to the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
918302-35-9 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-cyclohexyl-2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H23NO2/c1-17(2)18(14-11-7-4-8-12-14)16(19)15(20-17)13-9-5-3-6-10-13/h3,5-6,9-10,14-15H,4,7-8,11-12H2,1-2H3 |
InChI Key |
RKTZIVVGXNVNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)C(O1)C2=CC=CC=C2)C3CCCCC3)C |
Origin of Product |
United States |
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